molecular formula C14H14N4O3S B4314952 15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE

15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4314952
M. Wt: 318.35 g/mol
InChI Key: CNSWUESJODSGNR-UHFFFAOYSA-N
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Description

15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE is a compound that belongs to the class of heterocyclic organic compounds. It contains both isoxazole and pyrazole rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 4-isoxazol-5-ylphenylamine with 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s ability to modulate intracellular signaling pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its dual presence of isoxazole and pyrazole rings, which contribute to its diverse biological activities. Its unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

1,5-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-10-14(9-15-18(10)2)22(19,20)17-12-5-3-11(4-6-12)13-7-8-16-21-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSWUESJODSGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE

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